N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide
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Overview
Description
N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a benzoxadiazole ring and a chloroacetamide group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1,3-benzoxadiazol-5-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation Reactions: The benzoxadiazole ring can be oxidized under specific conditions to form oxidized derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol) are commonly used.
Major Products Formed:
Scientific Research Applications
Chemistry: N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a fluorescent probe due to the benzoxadiazole ring, which exhibits fluorescence properties. It is employed in bioimaging and the study of biological processes at the molecular level .
Medicine: Its derivatives are investigated for their pharmacological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with proteins and enzymes, altering their activity. The chloroacetamide group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their function .
Molecular Targets and Pathways:
Comparison with Similar Compounds
N-(2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride: This compound has a similar benzoxadiazole ring but differs in the substituent on the nitrogen atom.
N-(2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride: This compound contains a benzothiadiazole ring instead of a benzoxadiazole ring, leading to different chemical properties.
Uniqueness: N-[(2,1,3-benzoxadiazol-5-yl)methyl]-2-chloroacetamide is unique due to the presence of both the benzoxadiazole ring and the chloroacetamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c10-4-9(14)11-5-6-1-2-7-8(3-6)13-15-12-7/h1-3H,4-5H2,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRLPIPQIWSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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